2-bromo-N-(4-chlorophenyl)-3-methylbutanamide
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Overview
Description
2-Bromo-N-(4-chlorophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a chlorine atom, and a phenyl group attached to the amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-chlorophenyl)-3-methylbutanamide typically involves the reaction of 4-chloroaniline with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production of the compound on a large scale. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reactions are typically carried out in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide are commonly used as oxidizing agents, and the reactions are typically carried out in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: The major products formed are the substituted amides or amines.
Reduction Reactions: The major product formed is the corresponding amine.
Oxidation Reactions: The major product formed is the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-N-(4-chlorophenyl)-3-methylbutanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with the target molecules, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Bromo-N-(4-chlorophenyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-Bromo-N-(4-chlorophenyl)acetamide: This compound has a similar structure but lacks the methyl group on the butanamide chain.
2-Bromo-N-(4-chlorophenyl)benzamide: This compound has a benzamide group instead of the butanamide group.
2-Bromo-N-(4-chlorophenyl)-3-methylbutanoic acid: This compound has a carboxylic acid group instead of the amide group.
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWABIIJAXQSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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